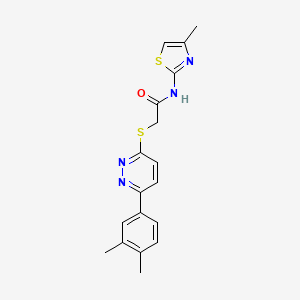

2-((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4OS2/c1-11-4-5-14(8-12(11)2)15-6-7-17(22-21-15)24-10-16(23)20-18-19-13(3)9-25-18/h4-9H,10H2,1-3H3,(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFFWCOYXJYULFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=NC(=CS3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide typically involves multiple steps:

Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.

Substitution with 3,4-Dimethylphenyl Group:

Thioether Linkage Formation: The thioether linkage is formed by reacting the pyridazine derivative with a thiol compound under basic conditions.

Acetamide Formation: The final step involves the acylation of the thioether with 4-methylthiazole-2-ylamine to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyridazine ring or the acetamide group, potentially leading to the formation of amines or alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial, antifungal, or anticancer properties. Studies could focus on its interaction with biological macromolecules and its potential as a lead compound in drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. Its structural features suggest potential as an inhibitor of specific enzymes or receptors, making it a candidate for therapeutic development.

Industry

In the industrial sector, this compound might be used in the development of specialty chemicals, such as dyes, pigments, or polymers. Its stability and reactivity profile make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2-((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thioether and acetamide functionalities could play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridazine-Thioacetamide Derivatives

(a) N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide (CAS: 872704-30-8)

- Structure : Similar pyridazine-thioacetamide backbone but substitutes the 3,4-dimethylphenyl group with a thien-2-yl group and replaces the 4-methylthiazole with a 5-ethyl-1,3,4-thiadiazole.

- Key Differences :

(b) CB-839 (Antineoplastic Agent, CAS: 1439399-58-2)

Thiazole-Linked Acetamides

(a) 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

- Structure : Shares the N-(thiazol-2-yl)acetamide motif but lacks the pyridazine-thioether linker. Instead, it has a dichlorophenyl group directly attached to the acetamide.

- Crystallographic studies show a 79.7° dihedral angle between the dichlorophenyl and thiazole rings, suggesting conformational rigidity .

(b) 2-(4-Methoxyphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide (CAS: 752226-18-9)

- Structure : Substitutes the pyridazine with a methoxyphenyl group and introduces a pyridin-3-yl substituent on the thiazole.

- Key Differences :

Pyrimidine-Thioacetamide Hybrids

2-((4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide

- Structure : Replaces pyridazine with a pyrimidine ring and incorporates a 4-phenylthiazole group.

- Key Differences :

Data Table: Structural and Functional Comparison

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for this compound?

Methodological Answer:

The synthesis typically involves multi-step reactions, including nucleophilic substitution, condensation, and thioether formation. Key steps include:

- Coupling of pyridazine and thiazole moieties : Use of coupling agents like triethylamine in solvents such as dichloromethane or ethanol under reflux .

- Thioacetamide linkage formation : Reaction of pyridazine-thiol intermediates with activated acetamide derivatives (e.g., bromoacetamide) at 60–80°C for 6–12 hours .

- Critical parameters : Temperature control (±2°C), solvent polarity (e.g., DMF for polar intermediates), and catalyst selection (e.g., K₂CO₃ for deprotonation) to achieve yields >75% .

Basic: Which analytical techniques are most reliable for characterizing purity and structural confirmation?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for verifying substituent positions and regiochemistry (e.g., distinguishing 3,4-dimethylphenyl vs. 4-ethylphenyl groups) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm purity >95% .

- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight and detect side products (e.g., incomplete thioether formation) .

Basic: What in vitro assays are recommended for preliminary biological activity screening?

Methodological Answer:

- Enzyme inhibition assays : Use fluorogenic substrates to test activity against kinases or proteases at 10–100 µM concentrations .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations after 48-hour exposure .

- Solubility optimization : Pre-screen in PBS (pH 7.4) or DMSO/PEG mixtures to ensure bioactivity correlates with dissolved compound .

Advanced: How to design structure-activity relationship (SAR) studies for this scaffold?

Methodological Answer:

- Systematic substituent variation : Replace 3,4-dimethylphenyl with electron-withdrawing (e.g., 4-nitrophenyl ) or electron-donating (e.g., 4-methoxyphenyl ) groups to assess electronic effects.

- Bioisosteric replacements : Swap thiazole with triazole or pyrimidine to evaluate heterocycle contributions.

- Data normalization : Compare IC₅₀ values across ≥3 independent assays to mitigate batch variability .

Advanced: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

- Variable control : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize inter-lab discrepancies .

- Purity reassessment : Re-analyze conflicting batches via HPLC to rule out impurities (>2% impurities can skew results) .

- Metabolite profiling : Use LC-MS to identify degradation products (e.g., oxidized thioethers ) that may explain inconsistent activity.

Advanced: What computational strategies predict target interactions and binding modes?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR PDB: 1M17) to prioritize targets. Validate with MD simulations (>50 ns) .

- Pharmacophore mapping : Align with known inhibitors (e.g., thiazole-containing drugs) to identify critical H-bond donors/acceptors .

- ADMET prediction : SwissADME to optimize logP (target 2–4) and reduce CYP450 inhibition risks .

Advanced: How to improve metabolic stability without compromising potency?

Methodological Answer:

- Steric shielding : Introduce bulky groups (e.g., trifluoromethyl ) at metabolically labile sites (e.g., thioether sulfur).

- Isotere incorporation : Replace methyl groups with deuterium at benzylic positions to slow CYP450 oxidation .

- Prodrug strategies : Mask the acetamide as a tert-butyl carbamate, cleaved enzymatically in target tissues .

Advanced: What mechanistic insights explain reaction failures during scale-up?

Methodological Answer:

- Kinetic profiling : Use in situ IR to monitor intermediate formation (e.g., thiolate anions ) and adjust addition rates.

- Exotherm management : For exothermic steps (e.g., thioether formation), employ jacketed reactors with <5°C/min temperature rise .

- Byproduct analysis : Identify dimerization products via LC-MS and introduce radical scavengers (e.g., BHT) if needed .

Advanced: How do substituents influence solubility and formulation?

Methodological Answer:

- LogP modulation : Introduce polar groups (e.g., sulfonamide ) to reduce logP from ~4.5 to <3.5, improving aqueous solubility .

- Co-crystallization : Screen with succinic acid or nicotinamide to enhance dissolution rates .

- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release in vivo .

Advanced: How to address off-target effects in kinase inhibition studies?

Methodological Answer:

- Selectivity screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .

- Alanine scanning mutagenesis : Map binding pockets to design selective analogs (e.g., target gatekeeper residues like Thr790 in EGFR ).

- Covalent modification : Introduce acrylamide warheads for irreversible binding to non-conserved cysteines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.